molecular formula C17H12ClFN2O B2953564 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one CAS No. 941929-95-9

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2953564
CAS No.: 941929-95-9
M. Wt: 314.74
InChI Key: WXCPVGIKHRFVSV-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one ( 941929-95-9) is a pyridazinone-based chemical compound with the molecular formula C 17 H 12 ClFN 2 O and a molecular weight of 314.74 g/mol . This compound is supplied as a high-purity material for research and development purposes, specifically for use in laboratory settings. It is structurally characterized by a pyridazin-3(2H)-one core that is substituted at the 6-position with a 4-chlorophenyl group and at the 2-position with a 2-fluorobenzyl group . As a functionalized pyridazinone derivative, it serves as a valuable scaffold in medicinal chemistry and drug discovery research, particularly in the synthesis and investigation of novel pharmacologically active molecules. Researchers can utilize this compound in various in vitro studies to explore its potential biological activities and mechanisms of action. It is available for prompt delivery in quantities ranging from 1mg to 50mg . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCPVGIKHRFVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 2-fluorobenzyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound may serve as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

    Industrial Applications: The compound can be utilized in the development of new chemical processes or products, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways and physiological effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in various cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

2-(2-Fluorobenzyl) Group (Target Compound)

  • Fluorine’s small atomic size minimizes steric hindrance, favoring receptor interactions .
  • Synthesis : Similar to methods in , where 5-chloro-6-phenylpyridazin-3(2H)-one reacts with halides (e.g., 2-fluorobenzyl bromide) under basic conditions (K₂CO₃ in acetone) .

2-Phenyl Group (6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one)

  • Properties : Lower lipophilicity (logP ~3.18 for target vs. ~2.8 for phenyl analog) due to the absence of fluorine.
  • Synthesis : Prepared via condensation of phenyl hydrazine with aldehyde precursors (yield: 29.3%; m.p. 306°C) .

2-Piperazinyl Derivatives (e.g., 6-(4-Chlorophenyl)piperazinylpyridazinones)

  • Activity : Piperazine substituents improve solubility and enable hydrogen bonding. For example, ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate () showed enhanced acetylcholinesterase inhibition .

Substituent Variations at Position 6

6-(4-Chlorophenyl) Group (Target Compound)

  • Impact : The chloro group enhances hydrophobic interactions in biological systems, improving binding affinity compared to electron-donating groups (e.g., methyl or methoxy) .

6-Phenyl Derivatives (e.g., 6-Phenylpyridazin-3(2H)-one)

  • Solubility: Solubility in water is low (0.12 mg/mL at 25°C), but increases in polar solvents like ethanol (12.4 mg/mL) .

6-(4-Fluorophenyl) Analogs (e.g., 6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one)

  • Activity : Fluorine at the 4-position may reduce metabolic degradation compared to chlorine, balancing potency and toxicity .

Dihydropyridazinone Derivatives

  • Example : 4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one ().

Comparative Physicochemical and Pharmacological Data

Compound Substituents Melting Point (°C) LogP Key Activity
Target Compound 6-(4-ClPh), 2-(2-F-Bn) Not reported ~3.18 N/A (structural analog data used)
6-(4-Methylphenyl)-2-phenylpyridazinone 6-(4-MePh), 2-Ph 306 ~2.8 Anticancer screening candidate
6-Phenylpyridazin-3(2H)-one 6-Ph, 2-H 205–207 ~1.5 Solubility studies
4-Benzylidene-6-(4-ClPh)dihydropyridazinone 6-(4-ClPh), 4-benzylidene Not reported ~3.5 Antimicrobial lead
6-(4-FPh)-2-piperazinylpyridazinone 6-(4-FPh), 2-piperazinyl 182–184 ~2.2 Acetylcholinesterase inhibition

Biological Activity

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Its unique structural features, including a pyridazinone core substituted with a 4-chlorophenyl group and a 2-fluorobenzyl group, make it an interesting candidate for various biological applications, particularly in medicinal chemistry.

  • Molecular Formula : C17H15ClFN3O
  • Molecular Weight : 319.77 g/mol
  • CAS Number : 941929-95-9

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which may include:

  • Enzyme Inhibition : It may inhibit certain enzymes, altering biochemical pathways.
  • Receptor Binding : The compound can bind to cell surface receptors, initiating signaling cascades that lead to physiological effects.
  • DNA Intercalation : It may intercalate into DNA, influencing gene expression and cellular functions.

Biological Activity Overview

Research indicates that 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one exhibits several pharmacological activities:

Anticancer Activity

Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been tested against colon cancer cells, showing significant inhibition of cell growth at concentrations as low as 400 μM. The cytotoxicity varied depending on the treatment time and cell type, with some derivatives achieving over 60% cell viability reduction at high concentrations .

Anti-inflammatory and Analgesic Properties

The compound's potential as an anti-inflammatory agent has been explored through various assays. Although specific data on its effectiveness in these areas is limited in the current literature, its structural analogs have shown promise in similar pharmacological roles.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
6-(4-chlorophenyl)-2-(2-chlorobenzyl)pyridazin-3(2H)-oneStructureModerate anticancer activity
6-(4-fluorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-oneStructureEnhanced receptor binding affinity
6-(4-chlorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-oneStructureLower cytotoxicity compared to the target compound

The unique combination of the 4-chlorophenyl and 2-fluorobenzyl groups in this compound contributes to its distinct biological properties compared to its analogs.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Cytotoxic Evaluation : A study reported that treatments with this compound led to a significant decrease in cell viability in colon cancer cells, indicating its potential as an anticancer agent .
  • Pharmacological Evaluation : Another investigation highlighted its inhibitory activity against specific enzymes related to cancer progression, further supporting its role in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, and what reaction conditions are critical for achieving high purity?

Methodological Answer: A validated synthesis involves condensation of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with 2-fluorobenzaldehyde derivatives in ethanol under basic conditions (e.g., sodium ethoxide). Critical steps include:

  • Aldehyde Reactivity : Use stoichiometric aldehyde (0.005 mol) to ensure complete benzylidene formation .
  • Acidification : Dilution with water followed by concentrated HCl precipitates the product, minimizing side reactions.
  • Purification : Recrystallization in 90% ethanol improves purity (>95%) by removing unreacted intermediates .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles and substituent orientations, critical for confirming regioselectivity in the pyridazinone core (e.g., C–C bond lengths of 1.47–1.52 Å) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 reverse-phase columns with acetonitrile/water gradients .
  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6) identify fluorobenzyl and chlorophenyl substituents via characteristic splitting patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Advanced Research Questions

Q. How can researchers optimize substitution patterns on the pyridazinone core to enhance target binding affinity in kinase inhibition studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Design :
    • Fluorine Positioning : Introduce 2-fluorobenzyl groups to improve hydrophobic interactions with kinase ATP-binding pockets, as seen in p38 MAP kinase inhibitors .
    • Chlorophenyl Modifications : Replace 4-chlorophenyl with 4-fluorophenyl to assess steric and electronic effects on IC50 values .
  • Biological Assays : Use ELISA-based kinase assays with ATP-competitive inhibitors to quantify binding affinities (e.g., IC50 < 50 nM for optimized derivatives) .

Q. What strategies are recommended for resolving contradictions in biological activity data across substituted pyridazinone derivatives?

Methodological Answer:

  • Meta-Analysis of Cytotoxicity Data : Compare IC50 values across cell lines (e.g., AGS gastric cancer cells) using standardized MTT assays to identify substituent-dependent trends .
  • Solubility Adjustments : Address false negatives by optimizing DMSO concentrations (<0.1% v/v) to prevent aggregation artifacts .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions and validate discrepancies between in vitro and in silico results .

Q. How can computational modeling be integrated with experimental data to predict pharmacokinetic properties of novel pyridazinone derivatives?

Methodological Answer:

  • ADMET Prediction : Apply SwissADME or ADMETLab 2.0 to estimate logP (target: 2–4), aqueous solubility (LogS > -4), and CYP450 inhibition risks .
  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using CHARMM force fields, focusing on polar surface area (<90 Ų) and hydrogen-bonding capacity .
  • Validation : Correlate in vitro metabolic stability (e.g., microsomal half-life) with computed cytochrome P450 binding energies to refine predictions .

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